N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[221]heptane-1-carbohydrazide is a complex organic compound with a unique bicyclic structure It is characterized by the presence of multiple methyl groups and a carbohydrazide functional group, which contribute to its distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic heptane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the dioxo groups: The next step is the oxidation of the bicyclic core to introduce the dioxo functionalities. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the carbohydrazide group: The final step involves the reaction of the oxidized bicyclic compound with a hydrazine derivative to form the carbohydrazide group. This step typically requires mild acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the dioxo groups into hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure and functional groups make it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound’s reactivity and functional groups allow it to be used in biochemical assays and as a probe for studying biological processes.
Wirkmechanismus
The mechanism by which N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbohydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide can be compared with other similar compounds, such as:
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which affects its reactivity and binding properties.
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazone:
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazine: This compound features a carbohydrazine group, which can participate in different types of chemical reactions compared to the carbohydrazide group.
The uniqueness of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[22
Eigenschaften
Molekularformel |
C13H20N2O3 |
---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C13H20N2O3/c1-11(2)12(3)6-7-13(11,9(17)8(12)16)10(18)14-15(4)5/h6-7H2,1-5H3,(H,14,18) |
InChI-Schlüssel |
BSQCBMNZERMVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NN(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.